molecular formula C12H9F3IN3O B4324552 4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4324552
M. Wt: 395.12 g/mol
InChI Key: LTZFDHASEVTLRV-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

The synthesis of 4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: This step involves the iodination of the pyrazole ring, which can be carried out using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Attachment of the trifluoromethyl group: This can be done through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine or amide under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound lacks the carboxamide group and may have different chemical and biological properties.

    4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its reactivity and biological activity.

    4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-sulfonamide: This compound has a sulfonamide group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-iodo-1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3IN3O/c1-19-6-9(16)10(18-19)11(20)17-8-4-2-3-7(5-8)12(13,14)15/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFDHASEVTLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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